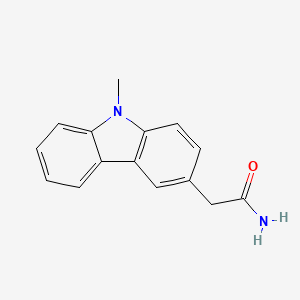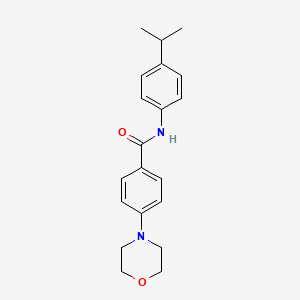
2-(9-methyl-9H-carbazol-3-yl)acetamide
Vue d'ensemble
Description
2-(9-methyl-9H-carbazol-3-yl)acetamide is a synthetic compound with potential applications in scientific research. It belongs to the carbazole family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-(9-methyl-9H-carbazol-3-yl)acetamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall biosynthesis. Additionally, it has been reported to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which play a crucial role in inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-(9-methyl-9H-carbazol-3-yl)acetamide for lab experiments include its potential as an anticancer and antimicrobial agent, as well as its anti-inflammatory and antioxidant properties. The compound can be synthesized in moderate to good yields, making it readily available for research purposes. However, the limitations of the compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2-(9-methyl-9H-carbazol-3-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability and efficacy of the compound.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It has been synthesized through various methods and has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The compound has several advantages for lab experiments, including its potential as a therapeutic agent and its availability for research purposes. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Applications De Recherche Scientifique
2-(9-methyl-9H-carbazol-3-yl)acetamide has been used in various scientific research applications. It has been reported to exhibit anticancer activity against different cancer cell lines, including breast, prostate, and colon cancer cells. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, it has been reported to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(9-methylcarbazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-5-3-2-4-11(13)12-8-10(9-15(16)18)6-7-14(12)17/h2-8H,9H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPSZNPIBRFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)N)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-benzyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678879.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B4678886.png)

![N-{2-[(2-fluorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4678903.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678911.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)
![4-{[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4678928.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678935.png)


![4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid](/img/structure/B4678969.png)

![ethyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4678978.png)